molecular formula C9H6O2S B1344655 5-(Furan-2-yl)thiophene-2-carbaldehyde CAS No. 868755-64-0

5-(Furan-2-yl)thiophene-2-carbaldehyde

Cat. No. B1344655
M. Wt: 178.21 g/mol
InChI Key: IXUVFAGSDDBEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)thiophene-2-carbaldehyde is a compound that consists of a furan ring and a thiophene ring . It is classified as a dialdehyde .


Synthesis Analysis

The synthesis of 5-(Furan-2-yl)thiophene-2-carbaldehyde involves coupling furan and phenyl ring via Suzuki reaction . The key intermediate thiophene-2-carbaldehyde was synthesized by this method . Another method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of 5-(Furan-2-yl)thiophene-2-carbaldehyde consists of a furan ring and a thiophene ring . The molecular weight of this compound is 178.21 .


Chemical Reactions Analysis

The Knoevenagel condensations of 5-(Furan-2-yl)thiophene-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been reported .

Scientific Research Applications

Oxidation and Derivative Synthesis

5-(Furan-2-yl)thiophene-2-carbaldehyde has been a subject of interest in oxidation studies. The oxidation of related compounds, such as 5-(1-methyl-1H-benzimidazol-2-yl)furan-2-carbaldehyde, has led to insights into the stability and decomposition behaviors of these compounds. Notably, the primary oxidation product of this compound undergoes decarboxylation, followed by the decomposition of the furan ring, indicating its potential instability under certain conditions (Aleksandrov et al., 2011).

Antitumor Agents

Derivatives of furan-2-carbaldehyde have been explored for their potential as antitumor agents. 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde and its derivatives have been synthesized and screened for antitumor activity. Certain derivatives have shown promising results, outperforming reference drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020).

Antimicrobial Activity

The antimicrobial properties of chitosan Schiff bases derived from compounds including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde have been examined. These compounds have demonstrated selective antimicrobial activity against a range of bacteria and fungi, indicating their potential for use in antimicrobial treatments (Hamed et al., 2020).

Photophysical Properties

Furan-2-carbaldehyde derivatives have been utilized in the study of photophysical properties. Novel biphenyl derivatives containing furan and thiophene groups synthesized from furan-2-carbaldehyde have shown potential in understanding UV-Vis absorption and photoluminescence spectra, indicating their use in materials science and photonics research (Li et al., 2010).

Future Directions

Thiophene-based analogs, such as 5-(Furan-2-yl)thiophene-2-carbaldehyde, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound could involve exploring its potential biological effects and developing advanced compounds based on its structure.

properties

IUPAC Name

5-(furan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUVFAGSDDBEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629587
Record name 5-(Furan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)thiophene-2-carbaldehyde

CAS RN

868755-64-0
Record name 5-(2-Furanyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Furan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(Furan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-(Furan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-(Furan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(Furan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-(Furan-2-yl)thiophene-2-carbaldehyde

Citations

For This Compound
5
Citations
NA Bumagin, SK Petkevich, AV Kletskov… - Chemistry of …, 2019 - Springer
N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide was used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts Pd–Ni(Co)–B–L (Ni(Co):Pd = …
Number of citations: 21 link.springer.com
J Lin, X Jin, Y Bu, D Cao, N Zhang, S Li… - Organic & …, 2012 - pubs.rsc.org
A novel approach to synthesize RITA by practical palladium-catalyzed C–C bond-forming Suzuki reactions at room temperature was developed, which was used for deriving a series of …
Number of citations: 22 pubs.rsc.org
JM Salamoun - 2017 - search.proquest.com
Five-membered heterocycles represent a privileged scaffold in drug discovery and are the focus of analog design. The first chapter presents the synthesis and biological evaluation of …
Number of citations: 3 search.proquest.com
LS Anwar - 2016 - search.proquest.com
Lung cancer is the second most common, yet the deadliest, type of cancer in both men and women. Lung cancer surpassed breast cancer in women and prostate cancer in men to …
Number of citations: 0 search.proquest.com
DH Li, XX He, C Xu, FD Huang, N Liu, DS Shen… - …, 2019 - ACS Publications
A series of palladium N-heterocyclic carbenes (NHCs), complexes C1–C5, bearing dianisole backbones and substituted N-aryl moieties have been synthesized and characterized. The …
Number of citations: 32 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.